molecular formula C7H10Cl2O B13934243 3-Chlorocyclohexane-1-carbonyl chloride CAS No. 54417-92-4

3-Chlorocyclohexane-1-carbonyl chloride

Cat. No.: B13934243
CAS No.: 54417-92-4
M. Wt: 181.06 g/mol
InChI Key: LAZXZYFFWDONMF-UHFFFAOYSA-N
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Description

Cyclohexanecarbonyl chloride, 3-chloro- is an organic compound with the molecular formula C7H11ClO. It is a derivative of cyclohexanecarbonyl chloride, where a chlorine atom is substituted at the third position of the cyclohexane ring. This compound is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexanecarbonyl chloride, 3-chloro- can be synthesized through the chlorination of cyclohexanecarbonyl chloride. The reaction typically involves the use of chlorine gas or other chlorinating agents under controlled conditions to ensure selective chlorination at the desired position .

Industrial Production Methods

In industrial settings, cyclohexanecarbonyl chloride, 3-chloro- is produced by reacting cyclohexanecarboxylic acid with thionyl chloride or phosphorus trichloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride .

Chemical Reactions Analysis

Types of Reactions

Cyclohexanecarbonyl chloride, 3-chloro- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Reducing Agents: Lithium aluminum hydride

    Hydrolysis Conditions: Aqueous medium

Major Products Formed

    Amides: Formed by reaction with amines

    Esters: Formed by reaction with alcohols

    Thioesters: Formed by reaction with thiols

    Cyclohexanecarboxylic Acid: Formed by hydrolysis.

Mechanism of Action

The mechanism of action of cyclohexanecarbonyl chloride, 3-chloro- involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanecarbonyl chloride: The parent compound without the chlorine substitution.

    Cyclopropanecarbonyl chloride: A smaller ring analog.

    Cyclobutanecarbonyl chloride: A four-membered ring analog.

    Phenylacetyl chloride: An aromatic analog.

Uniqueness

Cyclohexanecarbonyl chloride, 3-chloro- is unique due to the presence of the chlorine atom at the third position, which imparts distinct reactivity and properties compared to its analogs. This substitution can influence the compound’s steric and electronic characteristics, making it suitable for specific synthetic applications .

Properties

CAS No.

54417-92-4

Molecular Formula

C7H10Cl2O

Molecular Weight

181.06 g/mol

IUPAC Name

3-chlorocyclohexane-1-carbonyl chloride

InChI

InChI=1S/C7H10Cl2O/c8-6-3-1-2-5(4-6)7(9)10/h5-6H,1-4H2

InChI Key

LAZXZYFFWDONMF-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC(C1)Cl)C(=O)Cl

Origin of Product

United States

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